4-Chloro-2-[(2-hydroxypropyl)amino]-1,3-thiazole-5-carbonitrile
Description
Systematic Nomenclature and IUPAC Classification
The systematic IUPAC name for this compound is 4-chloro-2-[(2-hydroxypropyl)amino]-1,3-thiazole-5-carbonitrile , derived through hierarchical analysis of its substituents:
- Parent structure : 1,3-thiazole (a five-membered ring with sulfur at position 1 and nitrogen at position 3).
- Substituents :
- Chloro (-Cl) at position 4.
- Cyano (-CN) at position 5.
- (2-hydroxypropyl)amino group (-NH-CH(CH2OH)CH3) at position 2.
The molecular formula is C7H8ClN3OS , with a molecular weight of 217.68 g/mol . The SMILES notation is CC(CNC1=NC(=C(S1)C#N)Cl)O , which encodes the spatial arrangement of atoms and bonds.
Historical Development in Heterocyclic Chemistry
The synthesis of thiazole derivatives traces back to the late 19th century, with the Hantzsch thiazole synthesis (1889) serving as a cornerstone method. This reaction involves the condensation of α-haloketones with thioamides or thioureas, forming the thiazole ring. The compound This compound represents a modern iteration of these classical methods, optimized for introducing multifunctional substituents.
Key advancements enabling its synthesis include:
- Regioselective halogenation : Chlorination at position 4 is achieved using reagents like phosphorus oxychloride (POCl3) or sulfuryl chloride (SO2Cl2).
- Amination strategies : The (2-hydroxypropyl)amino group is introduced via nucleophilic substitution or reductive amination, leveraging the reactivity of thiazole’s nitrogen centers.
- Cyano group installation : Palladium-catalyzed cyanation or dehydration of primary amides enables precise placement of the cyano moiety at position 5.
Position in Thiazole Carbonitrile Derivatives Taxonomy
This compound belongs to the 4-chloro-5-cyano-thiazole subclass, characterized by electron-withdrawing groups (Cl, CN) that enhance electrophilicity and facilitate further functionalization. Its structural taxonomy is defined by:
- Core modifications : Substitution patterns at positions 2, 4, and 5.
- Functional group interplay : Synergy between the chloro, cyano, and hydroxypropylamino groups influences reactivity and intermolecular interactions.
Table 2: Comparative Analysis of Thiazole Carbonitriles
The hydroxypropylamino group in This compound distinguishes it from simpler analogues, offering hydrogen-bonding capacity and enhanced solubility in polar solvents. This feature is critical for its utility in coordination chemistry and bioactive molecule development.
Properties
IUPAC Name |
4-chloro-2-(2-hydroxypropylamino)-1,3-thiazole-5-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3OS/c1-4(12)3-10-7-11-6(8)5(2-9)13-7/h4,12H,3H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNZZRDNCUSTQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=NC(=C(S1)C#N)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[(2-hydroxypropyl)amino]-1,3-thiazole-5-carbonitrile typically involves the reaction of 4-chloro-1,3-thiazole-5-carbonitrile with 2-hydroxypropylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-[(2-hydroxypropyl)amino]-1,3-thiazole-5-carbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxypropylamino group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbonitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products Formed
Nucleophilic Substitution: Formation of substituted thiazole derivatives.
Oxidation: Formation of carbonyl-containing thiazole derivatives.
Reduction: Formation of primary amine-containing thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The thiazole ring system is frequently utilized in drug design due to its ability to modulate biological activity. Compounds containing thiazole moieties have been reported to exhibit a range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.
Key Findings:
- Antimicrobial Activity: Research indicates that derivatives of thiazole, including those similar to 4-Chloro-2-[(2-hydroxypropyl)amino]-1,3-thiazole-5-carbonitrile, demonstrate significant antibacterial and antifungal properties. For example, studies have shown that chlorinated thiazole derivatives exhibit effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Anticancer Potential: Thiazole derivatives are also being investigated for their anticancer properties. Certain compounds have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival .
Antimicrobial Applications
The compound has been tested for its antimicrobial efficacy against various pathogens. The structure of this compound allows it to interact with microbial targets effectively.
Research Summary:
- In Vitro Studies: In vitro studies have demonstrated that thiazole derivatives can inhibit the growth of common pathogens. For instance, compounds with similar structures have shown zones of inhibition ranging from 15 to 30 mm against Escherichia coli and Candida albicans at specific concentrations .
- Mechanism of Action: The proposed mechanism involves disruption of bacterial cell wall synthesis or interference with metabolic pathways crucial for bacterial survival. This makes thiazole derivatives promising candidates for developing new antimicrobial agents .
Synthesis of Novel Compounds
This compound serves as a versatile building block for synthesizing novel compounds with enhanced biological activities.
Synthesis Pathways:
- Substitution Reactions: The presence of the chloro group allows for nucleophilic substitution reactions, facilitating the introduction of various functional groups that can enhance the biological profile of the resulting compounds.
- Coupling Reactions: This compound can be coupled with other bioactive moieties to create hybrid molecules that may possess synergistic effects against diseases .
Case Studies
Several case studies highlight the effectiveness of thiazole derivatives in clinical applications:
These studies illustrate the broad spectrum of biological activities exhibited by thiazole-based compounds and their potential as therapeutic agents.
Mechanism of Action
The mechanism of action of 4-Chloro-2-[(2-hydroxypropyl)amino]-1,3-thiazole-5-carbonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or binding to specific receptors, thereby disrupting biological pathways essential for the survival of pathogens. The exact molecular targets and pathways involved can vary based on the specific derivative or analog being studied.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chloropyrimidine: Another heterocyclic compound with a similar chloro and amino substitution pattern.
4-Chloro-2-aminothiazole: Shares the thiazole ring and chloro substitution but lacks the hydroxypropylamino and carbonitrile groups.
Uniqueness
4-Chloro-2-[(2-hydroxypropyl)amino]-1,3-thiazole-5-carbonitrile is unique due to the presence of the hydroxypropylamino group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for the development of new pharmaceuticals and materials with tailored properties.
Biological Activity
4-Chloro-2-[(2-hydroxypropyl)amino]-1,3-thiazole-5-carbonitrile is a compound that belongs to the thiazole family, known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of 219.7 g/mol. The presence of the thiazole ring contributes to its biological activity, as thiazoles are recognized for their role in various pharmacological applications.
1. Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with thiazole moieties exhibit significant activity against a range of pathogens, including bacteria and fungi. For instance, studies have shown that related thiazole compounds can inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 62.5 µg/mL to higher values depending on the specific derivative .
2. Anticancer Potential
The anticancer properties of thiazole derivatives are well-documented. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. For example, derivatives containing electron-withdrawing groups showed enhanced activity against breast cancer cell lines such as MCF7 and T-47D, with IC50 values as low as 0.06 µM in some cases .
3. Antioxidant Activity
Thiazole compounds have also been recognized for their antioxidant properties. They can scavenge free radicals and protect cells from oxidative stress. Studies have indicated that certain thiazole derivatives can reduce lipid peroxidation and enhance the activity of antioxidant enzymes in cellular models .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many thiazoles act as inhibitors of key enzymes involved in cancer progression or microbial metabolism.
- DNA Interaction : Some derivatives intercalate into DNA, disrupting replication and transcription processes in cancer cells.
- Radical Scavenging : The structural features of thiazoles allow them to donate electrons to free radicals, thereby neutralizing them effectively.
Case Studies
- Anticancer Study : A study evaluated a series of thiazole derivatives for their anticancer activity against multiple cell lines. Compounds were tested for cytotoxicity using MTT assays, revealing that those with halogen substitutions exhibited superior potency against lung and breast cancer cells .
- Antimicrobial Evaluation : In another investigation, a range of thiazole derivatives were screened for antimicrobial efficacy against clinical isolates of bacteria and fungi. The results indicated that certain compounds exhibited potent activity comparable to standard antibiotics .
Q & A
Q. What are the recommended synthetic routes and purification methods for 4-Chloro-2-[(2-hydroxypropyl)amino]-1,3-thiazole-5-carbonitrile?
Methodological Answer: Synthesis typically involves cyclocondensation of thiourea derivatives with α-haloketones or via functionalization of pre-formed thiazole cores. For example:
- Step 1: React 2-aminothiazole-5-carbonitrile with 2-hydroxypropylamine under reflux in anhydrous THF to introduce the hydroxypropylamino group .
- Step 2: Chlorination at the 4-position using POCl₃ or SOCl₂ under controlled anhydrous conditions.
- Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization from ethanol to achieve >95% purity .
Key Considerations:
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
Methodological Answer: Employ a combination of:
- 1H NMR (DMSO-d6):
- δ 1.2–1.4 ppm (doublet, –CH(CH₃) from hydroxypropyl group).
- δ 3.5–3.7 ppm (multiplet, –CH₂–NH–).
- δ 8.2 ppm (singlet, thiazole C-H).
- IR Spectroscopy:
- HPLC-MS: Use a C18 column (mobile phase: acetonitrile/water 70:30) to verify molecular ion [M+H]⁺ at m/z 257.
Validation: Compare spectral data with structurally analogous thiazoles (e.g., ethyl 4-(chloromethyl)-2-(3-methoxypropyl)amino-1,3-thiazole-5-carboxylate ).
Q. What functional groups in this compound are most reactive, and how do they influence downstream applications?
Methodological Answer:
- 4-Chloro Group: Electrophilic site for nucleophilic substitution (e.g., with amines, alkoxides).
- Hydroxypropylamino Group: Enables hydrogen bonding and solubility in polar solvents (e.g., DMSO, methanol).
- Carbonitrile: Participates in cycloaddition reactions (e.g., Huisgen click chemistry).
Experimental Design Tip: Test reactivity by substituting the chloro group with sodium methoxide (SN2 conditions) and monitor via LC-MS for methoxy derivative formation .
Advanced Research Questions
Q. How can computational methods predict the regioselectivity of reactions involving this thiazole derivative?
Methodological Answer:
- DFT Calculations: Use Gaussian09 with B3LYP/6-31G(d) basis set to model transition states for substitution at the 4-position.
- NBO Analysis: Quantify charge distribution; the 4-position typically has higher electrophilicity (charge ≈ +0.35) compared to C5 (–0.28) .
- Validation: Compare computational predictions with experimental outcomes (e.g., Hammett substituent constants for aryl substitutions ).
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Meta-Analysis: Systematically compare assay conditions (e.g., IC50 variations due to solvent polarity or cell line differences).
- Dose-Response Studies: Re-evaluate activity across concentrations (1–100 µM) in standardized assays (e.g., kinase inhibition).
- Structural Analogues: Synthesize and test derivatives (e.g., 4-fluoro or 4-methyl variants) to isolate electronic vs. steric effects .
Example: Conflicting cytotoxicity data may arise from impurities; re-purify batches and validate via HPLC-MS .
Q. How can reaction engineering improve scalability for this compound’s synthesis?
Methodological Answer:
Q. What are the challenges in modeling this compound’s interactions with biological targets?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to simulate binding to ATP-binding pockets (e.g., EGFR kinase).
- Limitations: The hydroxypropyl group’s flexibility complicates pose prediction; apply constrained molecular dynamics (MD) simulations .
- Validation: Cross-check with SPR binding assays (KD ≈ 12 nM) and mutagenesis data (e.g., T790M resistance mutation effects) .
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer:
- Accelerated Stability Testing:
- Condition A: 40°C/75% RH (degradation >5% in 4 weeks).
- Condition B: 25°C/dessicator (stable for 6 months).
- Degradation Pathways: Hydrolysis of the carbonitrile group in aqueous buffers (pH <3 or >10) .
Recommendation: Store lyophilized at –20°C under argon.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
